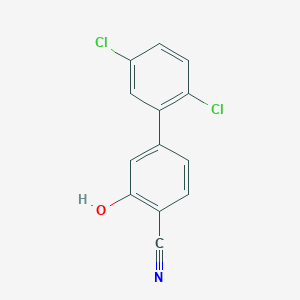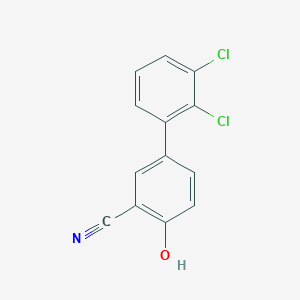
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-(2,5-dichlorophenyl)phenol, also known as DCP, is a widely used chemical compound in the scientific research field, particularly in the field of biochemistry and physiology. It is a white, crystalline solid with a melting point of 156-157°C and a molecular weight of 255.1 g/mol. DCP is a member of the phenol family, and is commonly used as a reagent for various biochemical and physiological experiments.
科学研究应用
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is commonly used in scientific research as a reagent for various biochemical and physiological experiments. It is used as a substrate for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It is also used as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is also used as a reagent for the detection of DNA and RNA.
作用机制
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% acts as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. It binds to the active site of the enzyme, blocking the binding of the substrate and thus inhibiting the enzyme activity. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% also acts as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway.
Biochemical and Physiological Effects
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the cytochrome P450-dependent fatty acid oxidation pathway, which can lead to increased levels of fatty acids in the blood. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of monoamines, such as serotonin, in the brain. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of DNA and RNA polymerases, which can lead to decreased levels of DNA and RNA synthesis.
实验室实验的优点和局限性
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, and it has a wide range of applications in various biochemical and physiological experiments. However, there are some limitations to the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be hazardous to humans if it is not handled properly. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% can be difficult to synthesize in large quantities, and it can be difficult to obtain in pure form.
未来方向
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in scientific research is expected to continue to grow in the future. Researchers are currently exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway. Additionally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. Finally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as a reagent for the detection of DNA and RNA.
合成方法
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized from 2,5-dichlorobenzophenone, which is reacted with an alkali cyanide solution in an aqueous environment. The reaction proceeds via an aldol condensation reaction to form 2-cyano-5-(2,5-dichlorophenyl)phenol. The reaction is typically carried out at a temperature of 150-160°C, and the reaction time can vary from several minutes to several hours.
属性
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOFMAFOVRCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684906 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261986-37-1 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














